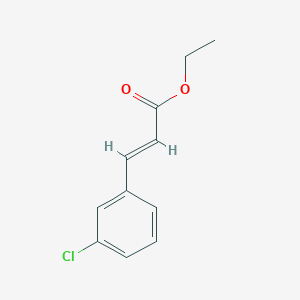

2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester

Description

Contextualization within Cinnamoyl Esters and Halogenated Organic Compounds Research

The compound is situated at the intersection of two significant areas of chemical research: cinnamoyl esters and halogenated organic compounds.

Cinnamoyl Esters: Cinnamic acid and its derivatives, including its esters, are a well-studied class of compounds naturally found in various plants. nih.gov They are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.net The core structure of cinnamic acid, which consists of a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, allows for various modifications to enhance or alter its biological efficacy. nih.gov Esterification of the carboxylic acid group is a common modification, and studies have shown that ester derivatives can be more bioactive than the parent acid, potentially due to increased lipophilicity which may allow for better penetration of biological membranes. mdpi.com

Halogenated Organic Compounds: The introduction of halogen atoms into organic molecules is a prevalent strategy in medicinal chemistry and materials science. Halogenation can significantly alter a compound's physical and chemical properties, such as its size, lipophilicity, and electronic distribution. nih.gov In drug design, adding a halogen like chlorine can enhance a molecule's binding affinity to target proteins through van der Waals interactions, thereby increasing its biological activity. acs.org The study of halogenated compounds is crucial for developing new pharmaceuticals and understanding their environmental behavior.

Rationale for Focused Academic Investigation

The specific academic interest in 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester stems from a systematic approach to understanding structure-activity relationships (SAR) within the cinnamate (B1238496) family. The parent compound, ethyl cinnamate, possesses known bioactivity. mdpi.com Scientific investigation logically proceeds by modifying this parent structure to observe the effects on its properties.

The rationale for investigating this specific isomer includes:

Exploring the Impact of Halogen Substitution: The presence of a chlorine atom on the phenyl ring is a deliberate modification to test its influence on the compound's biological profile.

Determining Positional Effects (Isomerism): The biological activity of substituted cinnamates can be highly dependent on the position of the substituent (ortho-, meta-, or para-). nih.gov For example, studies on chloro-substituted cinnamic acid derivatives have shown that a chlorine atom at the para-position can result in higher antibacterial activity compared to an ortho-substitution. nih.gov Investigating the meta- (3-chloro) isomer is therefore essential to build a complete picture of how substituent placement affects the molecule's function.

Developing Novel Bioactive Agents: By synthesizing and screening derivatives like ethyl 3-(3-chlorophenyl)acrylate, researchers aim to identify new compounds with enhanced or novel therapeutic potential, such as improved antimicrobial or anticancer activity. researchgate.net

Overview of Current Academic Understanding and Knowledge Gaps

The current understanding of 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester is primarily inferential, based on the extensive research conducted on the broader class of cinnamoyl esters and other halogenated derivatives. It is understood that the compound can be synthesized through established methods, such as the reaction of 3-chlorocinnamoyl chloride with ethanol (B145695) or through Fischer esterification. researchgate.netbeilstein-journals.org Based on related compounds, it is hypothesized to possess some form of biological activity.

However, there is a significant knowledge gap in the scientific literature specifically concerning the 3-chloro isomer. Detailed research findings, including comprehensive biological activity screening, in-depth spectroscopic characterization, and crystal structure analysis for this particular compound, are not widely published. While data exists for the corresponding 2-chloro and 4-chloro isomers, this information cannot be directly extrapolated to the 3-chloro position due to the subtleties of isomeric effects. The lack of focused studies on 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester represents an opportunity for future research to fully characterize its physicochemical properties and explore its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEZPXRDTJGAAN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester

Traditional methods for synthesizing cinnamoyl esters like the target compound are typically categorized into two main strategies: building the carbon skeleton through condensation reactions or performing functional group interconversions on a pre-existing scaffold.

The carbon backbone of cinnamates is commonly constructed via condensation reactions that form the characteristic α,β-unsaturated ester. Several classical methods are employed for the synthesis of ethyl cinnamate (B1238496) and its derivatives. researchgate.net

One of the most established methods is the Claisen Condensation (also known as the Claisen reaction). In a procedure adapted from Claisen's original work, ethyl cinnamate can be synthesized by the condensation of an appropriate benzaldehyde (B42025) (in this case, 3-chlorobenzaldehyde) with ethyl acetate (B1210297) in the presence of a strong base like sodium metal or sodium ethoxide. orgsyn.orgacs.org The reaction involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ester.

Other notable condensation reactions applicable to this synthesis include:

Claisen-Schmidt Condensation: A variation involving the reaction of a ketone or ester with an aromatic aldehyde. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (3-chlorobenzaldehyde) with a compound containing an active methylene (B1212753) group, such as diethyl malonate, often catalyzed by a weak base like an amine. researchgate.netgoogle.com

Heck Reaction: A palladium-catalyzed cross-coupling reaction that could, in principle, form the target by reacting 3-chlorostyrene (B1584043) with ethyl acrylate (B77674). researchgate.net

Wittig and Horner–Wadsworth–Emmons (HWE) Reactions: These reactions provide a highly reliable route to alkenes with good stereochemical control. The HWE reaction, in particular, is used to synthesize ethyl cinnamates by reacting a stabilized phosphonate (B1237965) ylide (derived from triethyl phosphonoacetate) with an aldehyde (3-chlorobenzaldehyde). rsc.orgnih.govnsf.gov

An alternative and widely used approach is the direct esterification of the corresponding carboxylic acid, 3-(3-chlorophenyl)-2-propenoic acid.

The Fischer-Speier Esterification is the quintessential method for this transformation. nsf.gov This acid-catalyzed equilibrium reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nsf.govmasterorganicchemistry.com The mechanism proceeds by protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, followed by the elimination of water to yield the final ester product. masterorganicchemistry.com The use of ethanol as the solvent drives the equilibrium toward the product side. masterorganicchemistry.com This method has been successfully applied to the synthesis of various 3-(4-chlorophenyl)acrylate esters from the parent acid. researchgate.net

Novel Approaches and Optimized Synthetic Strategies

In recent years, research has focused on improving the efficiency, environmental impact, and catalytic activity of synthetic routes to cinnamate esters.

Modern synthesis has moved beyond simple acid catalysts to more sophisticated systems that offer milder conditions and higher efficiency.

Enzymatic Catalysis: Lipases have been employed as biocatalysts for the esterification of cinnamic acid. researchgate.net These enzymes offer high selectivity and operate under mild conditions, representing a green alternative to harsh chemical catalysts. For instance, lipase (B570770) TLIM has been used to catalyze the esterification of cinnamic acid with ethanol, achieving very high yields. researchgate.net

Phase-Transfer Catalysis: Aliquat® 336 has been utilized as a phase-transfer catalyst in the synthesis of cinnamate esters. researchgate.net This method allows for reactions between reagents in different phases (e.g., solid-liquid), often under mild, solvent-free conditions, which simplifies workup and reduces waste. researchgate.net

Amino Acid Catalysis: In Knoevenagel-type condensations, amino acids such as glycine (B1666218) and L-proline have been shown to act as effective catalysts. google.com

Modern Coupling Reagents: For esterification, coupling reagents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) have demonstrated promise in forming carboxylic esters under room temperature conditions, avoiding the need for heating. mdpi.com

Adherence to green chemistry principles has led to the development of synthetic protocols that minimize waste and energy consumption.

Microwave Irradiation: The use of microwave heating has been shown to dramatically reduce reaction times and, in some cases, improve yields for both Fischer esterification and Horner–Wadsworth–Emmons reactions. rsc.orgnih.govnsf.gov A green synthesis of various ethyl cinnamates was achieved via the HWE reaction under microwave irradiation without the use of a catalyst, affording improved yields compared to literature methods. nih.gov

Sonochemistry: Ultrasound-assisted synthesis is another green technique that enhances reaction rates. The esterification of cinnamic acid with ethanol using a sulfuric acid catalyst was completed in 40 minutes with a 96.61% yield when assisted by ultrasound, demonstrating a significant improvement in efficiency over classical methods. scispace.com

The following table summarizes and compares findings from various synthetic methodologies for cinnamates, highlighting the advantages of greener approaches.

| Method | Reactants | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Horner-Wadsworth-Emmons | Substituted Benzaldehyde, Triethyl phosphonoacetate | Microwave (MW) Irradiation, No Catalyst | Not specified | 77-98% | nih.gov |

| Conventional Esterification | Cinnamic Acid, Octanol | H₂SO₄, Conventional Heating | >7 hours | <39.18% | iosrphr.org |

| Sonochemical Esterification | Cinnamic Acid, Octanol | H₂SO₄, Ultrasound (60°C) | 7 hours | 39.18% | iosrphr.org |

| Sonochemical Esterification | Cinnamic Acid, Ethanol | H₂SO₄, Ultrasound (60°C) | 40 minutes | 96.61% | scispace.com |

| Phase-Transfer Catalysis | Substituted Benzaldehyde, Butyl Acetate | Aliquat® 336, K₂CO₃, MW | 7-12 minutes | 81-92% | researchgate.net |

Derivatization and Functionalization of the Core Scaffold

The 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester scaffold possesses several reactive sites that allow for further chemical modification to produce a variety of derivatives.

The primary site for derivatization is the ethyl ester functional group.

Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid, 3-(3-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, using a base such as potassium hydroxide (B78521) in an alcohol-water mixture. rsc.org

Amide Formation: Once converted to the carboxylic acid, standard peptide coupling reagents can be used to form a wide range of N-alkyl or N-aryl amides. rsc.org

Hydrazide Synthesis: The ethyl ester can be directly converted to the corresponding hydrazide by reacting it with hydrazine (B178648) hydrate (B1144303) under reflux conditions in ethanol. rsc.org This hydrazide intermediate can be further transformed into other derivatives. rsc.org

Furthermore, by starting with the parent 3-(3-chlorophenyl)propenoic acid, a library of different ester derivatives (e.g., methyl, n-propyl, isopropyl, n-butyl) can be synthesized by reacting the acid with the corresponding aliphatic alcohols under reflux. researchgate.net

Chemical Modifications of the Acrylate Moiety

The acrylate moiety in 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester is a versatile functional group that can undergo a variety of chemical transformations. The electron-withdrawing nature of the ester group, conjugated with the double bond, renders the β-carbon electrophilic and susceptible to nucleophilic attack.

Key reactions involving the acrylate moiety include:

Michael Addition: This conjugate addition reaction is a fundamental transformation for this class of compounds. Various nucleophiles, such as amines and thiols, can add to the β-position of the acrylate. For instance, the aza-Michael addition of secondary amines to α,β-unsaturated esters like ethyl acrylate is a well-established method for the synthesis of β-amino esters. While specific studies on the 3-chlorophenyl derivative are not abundant, the general reactivity suggests that it would readily participate in such reactions.

Cycloaddition Reactions: The double bond of the acrylate can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For example, the reaction of acrylates with dienes can yield cyclohexene (B86901) derivatives, and reactions with nitrones can produce isoxazolidines.

Reduction: The carbon-carbon double bond of the acrylate can be selectively reduced through catalytic hydrogenation to yield the corresponding saturated ester, ethyl 3-(3-chlorophenyl)propanoate. This transformation is crucial for modifying the electronic and steric properties of the molecule for further synthetic applications.

Cyclopropanation: The double bond can be converted to a cyclopropane (B1198618) ring using various reagents. The Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, and the Corey-Chaykovsky reaction, using sulfur ylides, are common methods for cyclopropanation of α,β-unsaturated esters. These reactions provide a route to valuable cyclopropyl-containing compounds.

Substituent Effects on the Chlorophenyl Ring

The presence and position of the chlorine atom on the phenyl ring significantly influence the electronic properties and, consequently, the reactivity of the entire molecule. The chlorine atom at the meta-position (C-3) acts primarily as an electron-withdrawing group through its inductive effect.

This electron-withdrawing nature has several important consequences:

Increased Electrophilicity: The inductive withdrawal of electron density by the chlorine atom enhances the electrophilicity of the β-carbon of the acrylate moiety. This makes the compound a more reactive Michael acceptor compared to its unsubstituted counterpart, ethyl cinnamate.

Influence on Reaction Rates: The electronic effect of the 3-chloro substituent can modulate the rates of various reactions. For instance, in reactions where the development of a negative charge at the β-position is involved in the rate-determining step, the electron-withdrawing group would be expected to accelerate the reaction.

Modification of Biological Activity: The electronic and lipophilic properties imparted by the chlorine substituent can have a profound impact on the biological activity of the molecule and its derivatives. Structure-activity relationship studies on related compounds have shown that the nature and position of halogen substituents can significantly alter their pharmacological profiles. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be fundamental for their inhibitory activity against the FOXM1 protein. chemrxiv.org

Formation of Complex Molecular Architectures Utilizing 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester as a Building Block

The diverse reactivity of 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester makes it a valuable starting material for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds.

One of the most prominent applications is in the synthesis of pyrazolines . Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a variety of biological activities. The synthesis of pyrazolines often involves the reaction of α,β-unsaturated carbonyl compounds, such as the title compound, with hydrazine or its derivatives. The initial Michael addition of hydrazine to the acrylate is followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring system. For example, the reaction of chalcones (which share the α,β-unsaturated carbonyl motif) with hydrazines is a common route to 3,5-diaryl-2-pyrazolines. researchgate.net

Another important application is in the synthesis of cyclopropane derivatives . As mentioned earlier, the acrylate double bond can be readily cyclopropanated. Cyclopropane rings are present in a number of natural products and pharmaceutically active compounds, and their unique steric and electronic properties make them attractive targets in organic synthesis. The use of the title compound in cyclopropanation reactions allows for the introduction of the 3-chlorophenyl moiety into these complex structures.

Furthermore, this compound can serve as a precursor in multicomponent reactions . These reactions, where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. For instance, tandem three-component reactions involving aldehydes, alkyl acrylates, and dialkylmalonates have been developed, proceeding through a Morita-Baylis-Hillman reaction followed by a Michael addition. nih.gov The reactivity of ethyl 3-(3-chlorophenyl)acrylate makes it a suitable candidate for such transformations, leading to highly functionalized acyclic and cyclic products.

The following table summarizes some of the complex molecular architectures that can be synthesized using 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester as a key building block.

| Target Molecular Architecture | Synthetic Strategy | Key Reaction Type |

| Pyrazolines | Reaction with hydrazine derivatives | Michael Addition / Cyclization |

| Cyclopropanes | Reaction with sulfur ylides or carbenoids | Cyclopropanation |

| Highly Functionalized Esters | Tandem reaction with aldehydes and malonates | Multicomponent Reaction |

| Isoxazolidines | Reaction with nitrones | 1,3-Dipolar Cycloaddition |

| Cyclohexene Derivatives | Reaction with dienes | Diels-Alder Reaction |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for ethyl 3-(3-chlorophenyl)propenoate are not widely published, the expected chemical shifts (δ) and coupling patterns can be reliably predicted based on the analysis of closely related analogs, such as ethyl cinnamate (B1238496) and its para-substituted isomers.

The ¹H NMR spectrum is expected to show distinct signals for the ethyl group, the vinylic protons, and the aromatic protons. The ethyl group protons would appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), a characteristic pattern resulting from spin-spin coupling. The two vinylic protons on the propenoate backbone are diastereotopic and would appear as two distinct doublets, with a large coupling constant (J ≈ 16 Hz) confirming a trans (E) configuration of the double bond. The four protons on the 3-chlorophenyl ring would exhibit a complex multiplet pattern in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the ester carbonyl carbon, the vinylic carbons, the carbons of the aromatic ring, and the ethyl group carbons. The chemical shift of the carbonyl carbon is particularly diagnostic for α,β-unsaturated esters.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 3-(3-chlorophenyl)propenoate ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.3 | Triplet |

| Ethyl -CH₂- | ~4.2 | Quartet |

| Vinylic Cα-H | ~6.4 | Doublet |

| Vinylic Cβ-H | ~7.6 | Doublet |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Ethyl -CH₂- | ~61 |

| Vinylic Cα | ~119 |

| Vinylic Cβ | ~143 |

| Aromatic C-Cl | ~135 |

| Aromatic C-H | ~127 - 130 |

| Aromatic C-alkene | ~136 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy is particularly sensitive to polar bonds. The IR spectrum of ethyl 3-(3-chlorophenyl)propenoate is expected to be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching of the α,β-unsaturated ester. Conjugation with the C=C double bond and the aromatic ring lowers this frequency compared to a saturated ester. Other key absorptions include the C=C stretching of the alkene and the aromatic ring, C-O stretching of the ester, and C-H stretching and bending modes. The C-Cl stretch typically appears in the fingerprint region.

Raman spectroscopy , which detects vibrations based on changes in polarizability, serves as a complementary technique. It is often more effective for identifying non-polar bonds, such as the C=C double bond and the aromatic ring vibrations, which may show weak absorption in the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for Ethyl 3-(3-chlorophenyl)propenoate

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Alkyl C-H | Stretch | 3000 - 2850 | Medium |

| Ester C=O | Stretch | ~1715 | Strong |

| Alkene C=C | Stretch | ~1640 | Medium |

| Aromatic C=C | Stretch | ~1600, 1580, 1480 | Medium-Variable |

| Ester C-O | Stretch | 1300 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula, and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For ethyl 3-(3-chlorophenyl)propenoate (C₁₁H₁₁ClO₂), the molecular weight is 210.66 g/mol . In a high-resolution mass spectrum, the exact mass would be observed, and the isotopic pattern of the molecular ion peak ([M]⁺) would clearly show the presence of one chlorine atom, with the characteristic ~3:1 ratio of the ³⁵Cl ([M]⁺) and ³⁷Cl ([M+2]⁺) isotopes.

Under electron ionization (EI), the molecule undergoes fragmentation. Studies on related halogen-substituted 3-phenylpropenoates have shown that fragmentation often proceeds through the formation of a stable benzopyrylium intermediate. The position of the halogen substituent influences the fragmentation pathways.

Table 3: Expected Key Ions in the Mass Spectrum of Ethyl 3-(3-chlorophenyl)propenoate

| m/z | Ion Structure / Fragment Lost |

|---|---|

| 210/212 | [M]⁺ (Molecular ion) |

| 181/183 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 165/167 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 137/139 | [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl radical) |

| 137 | [C₉H₆O]⁺ (Benzopyrylium-related ion after Cl loss) |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sigmaaldrich.com If a suitable single crystal of ethyl 3-(3-chlorophenyl)propenoate could be grown, this technique would provide a wealth of structural information.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key descriptors of reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For a molecule like ethyl 3-(3-chlorophenyl)acrylate, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide deep insights into its geometry and electronic properties. rsc.orgnih.gov

Key parameters that would be elucidated from such a study include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles for the most stable conformation of the molecule.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface: An MEP map would visualize the electron density around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For ethyl 3-(3-chlorophenyl)acrylate, the carbonyl oxygen would be an area of high negative potential, while the protons on the vinyl group and the aromatic ring would exhibit positive potential. This information is critical for predicting how the molecule might interact with other chemical species or biological receptors. rsc.orgnih.gov

Based on studies of analogous compounds, a hypothetical table of DFT-calculated properties for ethyl 3-(3-chlorophenyl)acrylate is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~ 2.5 Debye | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Electron Affinity | ~ 1.0 eV | Energy released when an electron is added to the molecule. |

| Ionization Potential | ~ 8.0 eV | Energy required to remove an electron from the molecule. |

Note: The values in this table are illustrative and based on typical results for similar aromatic esters. Actual values would require a specific DFT calculation for this molecule.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory could be used to further refine the understanding of the electronic structure of ethyl 3-(3-chlorophenyl)acrylate. While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions of molecular properties, serving as a benchmark for other computational approaches. researchgate.net These methods would be particularly useful for calculating precise energies and elucidating subtle electronic effects, such as the influence of the chlorine substituent on the aromatic ring's electron density.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations often focus on a static, lowest-energy state, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. An MD simulation of ethyl 3-(3-chlorophenyl)acrylate would model the movements of its atoms and bonds, revealing its flexibility and preferred conformations in different environments (e.g., in a vacuum or in a solvent).

The primary focus of conformational analysis for this molecule would be the rotation around several key single bonds:

The bond connecting the phenyl ring to the propenoate group.

The bonds within the ethyl ester group.

The presence of the chlorine atom on the phenyl ring and the conjugated system of the acrylate (B77674) group will influence the rotational energy barriers. Conformational analysis helps to identify the most stable spatial arrangements (rotamers) of the molecule, which is crucial for understanding how it might fit into the active site of a biological target. lumenlearning.comutdallas.edulibretexts.org For instance, the planarity of the cinnamoyl group is a key feature, and MD simulations would show how vibrations and rotations affect this planarity.

Molecular Docking Studies and Ligand-Target Interactions (Hypothetical Biological Targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Given that many acrylate-based compounds exhibit biological activity, it is plausible to hypothesize potential protein targets for ethyl 3-(3-chlorophenyl)acrylate. For example, related compounds have been investigated as potential inhibitors of enzymes like cyclooxygenases (COX), matrix metalloproteinases (MMPs), or as agents targeting tubulin polymerization. researchgate.netnih.gov

A hypothetical docking study would involve:

Selection of a Target Protein: Based on the activities of similar molecules, a protein such as β-tubulin could be chosen.

Prediction of Binding Mode: The ethyl 3-(3-chlorophenyl)acrylate molecule would be placed into the binding site of the protein, and a scoring function would be used to estimate the binding affinity.

Analysis of Interactions: The simulation would reveal potential interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

For example, the carbonyl oxygen of the ester group could act as a hydrogen bond acceptor, while the chlorophenyl ring could engage in hydrophobic or π-stacking interactions within a hydrophobic pocket of the binding site.

Below is a hypothetical data table summarizing the results of a docking study against a potential biological target.

| Hypothetical Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| β-Tubulin (Colchicine site) | -7.5 | Cys241, Leu248, Ala316, Val318 | Hydrophobic interactions with the chlorophenyl ring |

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530; hydrophobic interactions |

| Estrogen Receptor | -6.9 | Leu384, Met421, Phe404 | π-π stacking with Phe404 |

Note: This data is purely illustrative. The selection of targets and the predicted affinities are hypothetical and would need to be confirmed by actual docking studies.

Structure-Property Relationships Derived from Theoretical Models

Theoretical models, including Quantitative Structure-Activity Relationship (QSAR) studies, can help to establish relationships between the chemical structure of a molecule and its properties. researchgate.netmdpi.com For a series of related chlorophenyl propenoate esters, computational data could be used to build a QSAR model.

Key structural descriptors for ethyl 3-(3-chlorophenyl)acrylate that would be relevant for such a model include:

Electronic Descriptors: The HOMO-LUMO gap, dipole moment, and partial atomic charges on the chlorine, oxygen, and vinyl carbons. The position of the chlorine atom (meta in this case) significantly influences the electron distribution on the phenyl ring, which in turn affects the reactivity of the entire molecule.

Topological Descriptors: Molecular weight, number of rotatable bonds, and molecular connectivity indices.

Steric Descriptors: Molecular volume and surface area.

By correlating these descriptors with experimentally determined properties (if available), a theoretical model could be developed to predict the properties of other, similar compounds. For example, such a model might predict how changing the position of the chlorine atom (e.g., to the ortho or para position) or modifying the ester group would affect the molecule's reactivity or potential biological activity.

Pre Clinical Investigations of Biological Activities Mechanistic Focus

In Vitro Studies on Cellular Pathways and Molecular Mechanisms

Enzyme Inhibition Studies

No studies were identified that investigated the inhibitory effects of 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester on any specific enzymes.

Receptor Binding Assays

There is no available data from receptor binding assays to characterize the affinity or interaction of 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester with any biological receptors.

Cellular Signaling Pathway Modulation

The effects of 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester on cellular signaling pathways have not been reported in the scientific literature.

In Vitro Cytotoxicity and Apoptosis Induction in Cell Lines (Mechanism-driven)

No mechanistic studies on the in vitro cytotoxicity or the induction of apoptosis in any cell lines by 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester could be found.

Mechanistic Studies in Animal Models (Focus on Biological Processes, Not Outcomes for Humans)

Investigation of Inflammatory Pathways in Pre-clinical Models

There are no published studies detailing the investigation of the effects of 2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester on inflammatory pathways in any pre-clinical animal models.

Exploration of Antioxidant Mechanisms

Direct experimental studies detailing the specific antioxidant mechanisms of ethyl (E)-3-(3-chlorophenyl)acrylate are not extensively available in the current scientific literature. The antioxidant potential of cinnamic acid derivatives is often attributed to the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring, which can donate a hydrogen atom to scavenge free radicals. The subject compound, lacking these specific substitutions, may exhibit different or less pronounced classical antioxidant activities.

Theoretical and comparative studies of related halogenated cinnamic acid derivatives suggest that the electronic properties conferred by the chlorine atom could influence the molecule's reactivity, but this has not been directly translated into confirmed antioxidant mechanisms for this specific ester. Further research employing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP) would be necessary to elucidate its potential antioxidant capacity and the underlying chemical mechanisms.

Modulation of Specific Biological Targets in Disease Models (Mechanistic)

The direct modulation of specific biological targets by ethyl (E)-3-(3-chlorophenyl)acrylate in disease models is an area that requires more focused investigation. Research on closely related compounds offers some insights into potential, yet unconfirmed, activities. For instance, studies on the 4-chloro isomer of 3-phenylacrylic acid have explored its antiproliferative effects, suggesting a potential for interaction with cellular targets involved in cancer progression. However, it is crucial to note that a change in the chlorine atom's position from para (4-position) to meta (3-position) can significantly alter the compound's biological activity.

A study on a related amide derivative, (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide, investigated its anti-inflammatory potential through molecular docking simulations. This suggests that the 3-chlorophenyl acrylate (B77674) scaffold might have the potential to interact with inflammatory pathway targets. However, without direct experimental evidence on the ethyl ester form, any such activity remains speculative.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Systematic structure-activity relationship (SAR) studies specifically detailing the biological effects of ethyl (E)-3-(3-chlorophenyl)acrylate are limited. However, broader SAR studies on cinnamic acid derivatives provide a foundational understanding of how structural modifications influence their biological activities.

General SAR Principles for Cinnamic Acid Derivatives:

| Structural Feature | Influence on Biological Activity |

| Substitution on the Phenyl Ring | The type, number, and position of substituents significantly impact activity. Hydroxyl and methoxy groups are generally associated with enhanced antioxidant and anticancer properties. |

| Ester vs. Acid Form | The presence of an ethyl ester group, as in the target compound, increases lipophilicity compared to the corresponding carboxylic acid, which can affect cell membrane permeability and bioavailability. |

| Halogen Substitution | The position of the halogen atom (ortho, meta, or para) on the phenyl ring is critical. Different isomers can exhibit varied biological activities and potencies. |

For the 3-chloro substitution specifically, it is understood that the electron-withdrawing nature of chlorine at the meta position influences the electronic distribution of the entire molecule. How this electronic modification translates to specific biological interactions, particularly in terms of antioxidant or disease-modifying mechanisms, is not yet fully characterized for the ethyl ester derivative.

Further targeted research is necessary to build a comprehensive SAR profile for this particular compound and to understand how the interplay between the 3-chloro substitution and the ethyl ester moiety dictates its biological and mechanistic profile.

Applications in Chemical Research and Development Excluding Clinical/human Use

Role as a Synthetic Intermediate in Organic Synthesis

Ethyl 3-(3-chlorophenyl)acrylate serves as a versatile building block in organic synthesis, primarily due to the reactivity of its α,β-unsaturated ester functional group. This structural motif allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

One of the key reactions of this compound is the Michael addition . As a good Michael acceptor, it can react with various nucleophiles, such as amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. nbinno.comijsdr.org This reactivity is fundamental for constructing diverse molecular skeletons.

Furthermore, the double bond in the acrylate (B77674) moiety can undergo catalytic hydrogenation to yield the corresponding saturated ester, ethyl 3-(3-chlorophenyl)propionate. nbinno.com This transformation is crucial for accessing different classes of compounds. The ester group itself can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification with other alcohols. nbinno.com

A significant application of similar α,β-unsaturated esters is in the synthesis of heterocyclic compounds . For instance, through condensation reactions with reagents like guanidine, they can be utilized to form substituted pyrimidines, a class of compounds with broad applications in various fields of chemical research. nih.govbu.edu.eg The presence of the chlorophenyl group can influence the electronic properties and reactivity of the molecule, potentially leading to the formation of novel heterocyclic systems.

| Reaction Type | Reagents | Potential Product Class | Significance |

| Michael Addition | Amines, Thiols, Carbanions | Substituted propionates | Formation of C-C and C-heteroatom bonds nbinno.comijsdr.org |

| Catalytic Hydrogenation | H₂/Catalyst | Substituted propionates | Access to saturated derivatives nbinno.com |

| Heterocycle Synthesis | Guanidine | Substituted pyrimidines | Creation of complex ring systems nih.govbu.edu.eg |

Potential in Agrochemical Research (e.g., as a Scaffold for Pesticides/Herbicides)

The molecular structure of ethyl 3-(3-chlorophenyl)acrylate suggests its potential as a scaffold for the development of new agrochemicals, such as pesticides and herbicides. Cinnamic acid derivatives, to which this compound is related, have shown promising biological activities.

Research on various cinnamic acid esters has demonstrated their insecticidal and larvicidal properties . researchgate.netnih.govnih.gov For example, studies have shown that derivatives of ethyl cinnamate (B1238496) can be effective against pests like Aedes aegypti larvae. nih.gov The introduction of a chlorine atom on the phenyl ring, as in the case of ethyl 3-(3-chlorophenyl)acrylate, could potentially enhance or modify this activity.

Furthermore, some studies have investigated the acaricidal activity of ethyl cinnamate derivatives against mites like Psoroptes cuniculi. jst.go.jp The structure-activity relationship (SAR) studies in this area indicate that the substituents on the benzene (B151609) ring play a significant role in the biological efficacy. While some substitutions like nitro groups were found to improve activity, the effect of a chloro group at the meta-position would require specific investigation. jst.go.jp

In the context of herbicides , the chloroacetamide class of herbicides highlights the importance of chlorinated phenyl rings in imparting phytotoxicity. nih.gov While the mode of action is different, the presence of a chlorophenyl group in the target compound makes it a candidate for exploration in herbicide design. The development of novel herbicides often involves exploring new chemical scaffolds that can interact with biological targets in weeds. preprints.org

| Agrochemical Area | Related Compound/Concept | Observed Activity | Potential for Target Compound |

| Insecticide/Larvicide | Cinnamic acid esters | Activity against Aedes aegypti and Tribolium castaneum nih.govnih.gov | The 3-chlorophenyl group could modulate insecticidal properties. |

| Acaricide | Ethyl cinnamate derivatives | Activity against Psoroptes cuniculi jst.go.jp | The specific substitution pattern warrants investigation for acaricidal effects. |

| Herbicide | Chloroacetamides, Novel Scaffolds | Herbicidal efficacy nih.gov | The chlorophenyl moiety is a common feature in some herbicides, suggesting potential. preprints.org |

Materials Science Applications (e.g., Polymer Precursors, Monomers)

The acrylate functionality in ethyl 3-(3-chlorophenyl)acrylate makes it a potential monomer for the synthesis of polymers with specific properties. Acrylate polymers are widely used in various industrial applications, including coatings, adhesives, and textiles. wikipedia.orgdermnetnz.orgresearchgate.net The incorporation of a 3-chlorophenyl group into the polymer chain could impart unique characteristics.

The presence of the aromatic ring and the chlorine atom could influence the refractive index of the resulting polymer. For instance, 4-chlorophenyl acrylate is known to have a higher refractive index than most common acrylates. specialchem.com This property is valuable in the development of optical materials.

Copolymerization of ethyl 3-(3-chlorophenyl)acrylate with other monomers, such as methyl acrylate, could lead to the production of copolymers with tailored properties. scilit.comcapes.gov.br The reactivity ratios in such copolymerizations would determine the distribution of the monomer units in the polymer chain and, consequently, the final properties of the material. The synthesis of polymers from substituted cinnamates has also been a subject of research, indicating the feasibility of polymerizing such structures. acs.orgresearchgate.net

The potential for creating specialty polymers with enhanced thermal stability or specific optical properties makes this compound an interesting candidate for research in materials science.

| Polymer Type | Potential Monomer(s) | Potential Polymer Property | Relevance |

| Homopolymer | Ethyl 3-(3-chlorophenyl)acrylate | Modified refractive index, thermal stability | Development of specialty optical or high-performance materials. specialchem.com |

| Copolymer | Ethyl 3-(3-chlorophenyl)acrylate and other acrylates | Tailored mechanical, thermal, and optical properties | Creation of functional polymers for specific applications. scilit.comcapes.gov.br |

Catalysis and Reaction Development

In the field of catalysis, ethyl 3-(3-chlorophenyl)acrylate can be both a substrate for catalytic reactions and a component in the development of new catalytic systems.

As a substrate, the catalytic hydrogenation of its double bond is a key transformation. nbinno.com Research into different catalysts for the hydrogenation of acrylates is an active area, with a focus on efficiency and selectivity. researchgate.netarkat-usa.org The electronic effects of the 3-chloro substituent on the phenyl ring could influence the kinetics and outcome of such reactions.

The molecule's susceptibility to Michael addition reactions also opens avenues for catalytic research. ijsdr.org The development of efficient and stereoselective catalysts for the Michael addition to α,β-unsaturated esters is a significant goal in organic synthesis. nih.govresearchgate.netencyclopedia.pubrsc.org Ethyl 3-(3-chlorophenyl)acrylate can serve as a model substrate to test the efficacy of new catalysts.

Furthermore, cinnamic acid derivatives have been explored as organocatalysts in polymerization reactions, for example, in the polymerization of benzoxazines. nih.gov This suggests that with appropriate structural modifications, derivatives of ethyl 3-(3-chlorophenyl)acrylate could also be investigated for their catalytic activity in various organic transformations.

| Area of Catalysis | Role of the Compound | Research Focus |

| Catalytic Hydrogenation | Substrate | Development of efficient and selective catalysts for double bond reduction. researchgate.netarkat-usa.org |

| Michael Addition | Substrate | Testing new catalysts for asymmetric and efficient conjugate additions. nih.govresearchgate.net |

| Organocatalysis | Potential Catalyst Precursor | Exploration of derivatives as catalysts for polymerization or other reactions. nih.gov |

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For the synthesis of ethyl 3-(3-chlorophenyl)acrylate and related cinnamate (B1238496) esters, future research will likely prioritize the development of sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic strategies for cinnamate derivatives often rely on classical reactions such as the Perkin or Knoevenagel condensations. However, these methods can involve harsh reaction conditions, toxic catalysts, and the generation of significant waste streams. To address these limitations, researchers are exploring greener alternatives.

One promising avenue is the use of biocatalysis . Enzymes, such as lipases, have demonstrated efficacy in catalyzing esterification reactions under mild conditions. The enzymatic synthesis of ethyl cinnamate, for example, has been achieved with high yields, offering a more sustainable alternative to traditional chemical methods. Future work could focus on identifying or engineering enzymes that are highly selective and efficient for the synthesis of chlorinated cinnamate esters like ethyl 3-(3-chlorophenyl)acrylate.

Another area of interest is the implementation of solvent-free reaction conditions or the use of greener solvents. For instance, solvent-free Wittig reactions have been successfully employed for the synthesis of ethyl cinnamate, eliminating the need for hazardous organic solvents. Research into applying similar solvent-free approaches or utilizing benign solvents like water or supercritical fluids for the synthesis of ethyl 3-(3-chlorophenyl)acrylate could significantly improve the environmental footprint of its production.

Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a key aspect of green chemistry. Investigating the use of solid acid or base catalysts to replace homogeneous catalysts in the synthesis of this compound would be a valuable contribution to sustainable chemistry.

| Sustainable Synthesis Approach | Potential Advantages |

| Biocatalysis (e.g., using lipases) | Mild reaction conditions, high selectivity, reduced waste. |

| Solvent-free Reactions | Elimination of hazardous solvents, simplified workup. |

| Greener Solvents (e.g., water) | Reduced environmental impact, improved safety. |

| Heterogeneous Catalysis | Catalyst recyclability, continuous flow processes. |

Exploration of Novel Biological Targets and Mechanistic Insights

While the biological activities of cinnamic acid and its derivatives have been a subject of interest, the specific biological targets and mechanisms of action of ethyl 3-(3-chlorophenyl)acrylate remain largely uncharacterized. Future research will be crucial in elucidating its bioactivity and potential therapeutic applications.

Preliminary studies on related compounds, such as 3-(4-chlorophenyl)acrylate derivatives, have indicated potential anticancer properties . These compounds have been shown to exhibit cytotoxic effects against cancer cell lines, suggesting that they may interfere with critical cellular processes. A key area for future investigation will be to determine if ethyl 3-(3-chlorophenyl)acrylate shares these anticancer activities and to identify its specific molecular targets. For instance, exploring its ability to inhibit enzymes involved in cancer progression or to induce apoptosis in cancer cells would be of significant interest.

The antimicrobial potential of chlorinated cinnamic acid esters is another promising area of research. Cinnamic acid derivatives have demonstrated activity against a range of microbial pathogens. Future studies should systematically evaluate the antimicrobial spectrum of ethyl 3-(3-chlorophenyl)acrylate against various bacteria and fungi, including drug-resistant strains. Understanding its mechanism of antimicrobial action, whether it involves disrupting cell membranes, inhibiting essential enzymes, or other pathways, will be critical for its potential development as a novel anti-infective agent.

Furthermore, the inhibitory effects of halogenated cinnamic acid derivatives on enzymes such as acetylcholinesterase and butyrylcholinesterase have been reported. This suggests a potential role for these compounds in the management of neurodegenerative diseases like Alzheimer's. Investigating the interaction of ethyl 3-(3-chlorophenyl)acrylate with these and other neurological targets could open up new therapeutic possibilities.

Integration with Advanced Materials Science

The unique chemical structure of ethyl 3-(3-chlorophenyl)acrylate, featuring a reactive acrylate (B77674) group and a chlorinated phenyl ring, makes it an intriguing candidate for integration into advanced materials. Future research in this area could lead to the development of novel polymers and composites with enhanced properties.

One of the primary avenues for exploration is the use of this compound as a monomer in polymerization reactions . The acrylate functionality allows for its incorporation into polymer chains, potentially imparting unique characteristics to the resulting material. For example, the presence of the chlorine atom could enhance the flame retardancy, thermal stability, or refractive index of the polymer. Investigating the copolymerization of ethyl 3-(3-chlorophenyl)acrylate with other monomers could lead to a wide range of materials with tunable properties for various applications, such as specialty plastics, coatings, and adhesives.

Another area of interest is the development of bioactive materials . By incorporating ethyl 3-(3-chlorophenyl)acrylate into polymer matrices, it may be possible to create materials with sustained antimicrobial or antifouling properties. Such materials could have applications in medical devices, food packaging, and marine coatings to prevent microbial contamination and biofilm formation.

Furthermore, the potential for this compound to be used in the formulation of nanoparticles and other nanostructured materials is an exciting prospect. The controlled delivery of bioactive compounds is a significant challenge in medicine, and encapsulating ethyl 3-(3-chlorophenyl)acrylate within nanoparticles could enhance its efficacy and reduce potential side effects. Research into the formulation and characterization of such nanosystems will be a key step in this direction.

Computational Design and Predictive Modeling for Enhanced Efficacy/Selectivity

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new chemical entities. In the context of ethyl 3-(3-chlorophenyl)acrylate, these approaches can provide valuable insights into its structure-activity relationships and guide the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the structural features of a series of related compounds and their biological activity. By developing QSAR models for chlorinated cinnamate esters, it would be possible to predict the activity of novel derivatives and to identify the key structural modifications that are likely to enhance their efficacy. This approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Molecular docking simulations can be used to predict the binding mode of ethyl 3-(3-chlorophenyl)acrylate with specific biological targets, such as enzymes or receptors. These studies can provide a detailed understanding of the intermolecular interactions that govern binding affinity and selectivity. The insights gained from molecular docking can be used to design new derivatives with improved binding characteristics. For example, if a specific enzyme is identified as a target, docking studies could guide the modification of the compound to optimize its fit within the enzyme's active site.

Predictive modeling of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is another crucial application of computational methods. By predicting these properties early in the drug discovery process, it is possible to identify potential liabilities and to prioritize compounds with favorable pharmacokinetic and safety profiles. Applying these predictive models to ethyl 3-(3-chlorophenyl)acrylate and its derivatives would be essential for assessing their drug-likeness and potential for further development.

| Computational Approach | Application for Ethyl 3-(3-chlorophenyl)acrylate |

| Quantitative Structure-Activity Relationship (QSAR) | Predict bioactivity and guide the design of more potent analogs. |

| Molecular Docking | Elucidate binding modes with biological targets and inform rational drug design. |

| Predictive ADMET Modeling | Assess drug-likeness and identify potential pharmacokinetic and toxicity issues. |

Conclusion

Synthesis of Key Findings and Contributions to Academic Literature

2-Propenoic acid, 3-(3-chlorophenyl)-, ethyl ester is a well-defined α,β-unsaturated ester with a rich and versatile chemical profile. Its synthesis is achievable through several robust and classic organic reactions, including the Wittig, Heck, and Claisen-Schmidt reactions, which are staples of the synthetic chemist's toolkit. The compound's reactivity is characterized by the electrophilic nature of its carbon-carbon double bond, making it an excellent substrate for Michael additions, and the susceptibility of its ester group to hydrolysis and transesterification. nbinno.com Spectroscopic data confirms its structure, particularly the (E)-stereochemistry of the alkene. Its primary contribution to the academic literature is as a versatile building block, enabling the construction of more complex molecular architectures and serving as a model substrate for methodological studies in organic synthesis.

Broader Implications for Organic Chemistry and Related Fields

The study of compounds like ethyl 3-(3-chlorophenyl)acrylate has broader implications for the field of organic chemistry. It serves as a practical example of the principles of conjugation and reactivity, demonstrating how functional groups influence one another to create specific chemical properties. The synthesis and reactions of this compound are illustrative of powerful C-C bond-forming strategies that are fundamental to the construction of pharmaceuticals, agrochemicals, and novel materials. nbinno.com Furthermore, research into the biological activities of cinnamate (B1238496) derivatives underscores the importance of structure-activity relationship (SAR) studies. jst.go.jpnih.gov By systematically modifying the structure, as with the introduction of the 3-chloro substituent, chemists can probe and understand the molecular features necessary for specific biological effects, thereby guiding the design of new therapeutic agents or specialized chemicals.

Call for Continued Scholarly Inquiry and Collaborative Research

While the fundamental chemistry of ethyl 3-(3-chlorophenyl)acrylate is well-understood, there remain avenues for further investigation. A comprehensive exploration of its potential in materials science, particularly in the synthesis of novel polymers with tailored electronic or physical properties, is warranted. Collaborative research between synthetic chemists and biologists could further elucidate its potential as a scaffold in medicinal chemistry; systematic screening against a wider range of biological targets could uncover new activities. Further research into developing more sustainable and efficient "green" synthetic routes, perhaps utilizing novel catalytic systems for reactions like the Heck or Claisen-Schmidt condensation, would be a valuable contribution. Continued scholarly inquiry will undoubtedly unlock new applications and a deeper understanding of this versatile chemical compound.

Q & A

Basic Research Question

- NMR : The chemical shift of the α,β-unsaturated carbonyl group (δ ~6.3–6.8 ppm for protons on the double bond) and coupling constants (J ≈ 16 Hz for trans-configuration) help identify the acrylate backbone. The 3-chlorophenyl substituent will show distinct aromatic splitting patterns in the 7.0–7.5 ppm range.

- IR : A strong absorption band near 1700–1750 cm⁻¹ confirms the ester carbonyl group. The absence of hydroxyl stretches (~3200–3600 cm⁻¹) distinguishes the ester from its carboxylic acid precursor .

What experimental protocols are used to assess the antioxidant potential of 3-(3-chlorophenyl)acrylate derivatives?

Basic Research Question

The DPPH radical scavenging assay is widely employed. Dissolve the compound in ethanol (0.1–1.0 mM), mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Compare with controls (e.g., ascorbic acid) to calculate IC₅₀ values. HPTLC can also quantify bioactive fractions in plant extracts containing related esters .

What safety precautions are critical when handling 3-(3-chlorophenyl)acrylate esters in laboratory settings?

Basic Research Question

- Hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (Category 3) are reported for structurally similar acrylates .

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers away from light. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

How can computational methods predict the reactivity and electronic properties of 3-(3-chlorophenyl)acrylate esters?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and bond dissociation energies. These predict sites for electrophilic attack or radical scavenging activity. Compare results with experimental data (e.g., redox potentials from cyclic voltammetry) to validate models .

How should researchers resolve contradictory reports on the antimicrobial efficacy of chloro-substituted acrylate esters?

Advanced Research Question

- Experimental Design : Standardize testing conditions (e.g., MIC assays using Staphylococcus aureus ATCC 25923) and solvent controls (DMSO vs. ethanol).

- Data Analysis : Apply multivariate statistics to account for variables like bacterial strain variability and compound purity. Cross-reference GC-MS purity data with bioactivity results to identify confounding factors .

What role does the 3-chlorophenyl substituent play in modulating biological activity compared to methoxy or hydroxyl analogs?

Advanced Research Question

Structure-Activity Relationship (SAR) studies suggest electron-withdrawing groups (e.g., -Cl) enhance electrophilic reactivity, potentially increasing antimicrobial potency. Compare IC₅₀ values of 3-(3-chlorophenyl)-, 3-(4-methoxyphenyl)-, and 3-(3,4-dihydroxyphenyl) acrylate esters in standardized assays. Molecular docking can further elucidate interactions with target enzymes (e.g., bacterial tyrosinase) .

How can analytical methods be optimized to detect trace impurities in synthesized 3-(3-chlorophenyl)acrylate esters?

Advanced Research Question

- GC-MS : Use a polar capillary column (e.g., DB-WAX) and temperature programming (50–250°C at 10°C/min) to separate residual reactants.

- HPLC-DAD : Employ a C18 column with isocratic elution (acetonitrile:water, 70:30 v/v) and monitor at 254 nm. Spike samples with internal standards (e.g., ethyl benzoate) for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.